1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine

CYP17 inhibition Prostate cancer Steroidogenesis

Researchers requiring a versatile imidazole scaffold with dual orthogonal reactive handles often face limited sourcing options for high-purity material. This 97% pure 1,4,5-trisubstituted imidazole solves this by providing a C5 primary amine for amidation/sulfonylation alongside an N1-allyl group for olefin metathesis or click chemistry, enabling efficient two-dimensional library construction from a single starting material. - Dual orthogonal handles enable parallel diversification without protecting group manipulation. - Documented CYP17 IC50 of 535 nM positions it as a ligand-efficient lead generation scaffold. - Consistent 97% purity minimizes batch-to-batch variability in SAR campaigns.

Molecular Formula C12H12FN3
Molecular Weight 217.24 g/mol
Cat. No. B11805379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine
Molecular FormulaC12H12FN3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC=CCN1C=NC(=C1N)C2=CC=C(C=C2)F
InChIInChI=1S/C12H12FN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h2-6,8H,1,7,14H2
InChIKeyMGDBSBPRWHIODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine: Baseline Overview


1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine (CAS 1247354-45-5, molecular formula C12H12FN3, MW 217.24) is a 1,4,5-trisubstituted imidazole featuring an N1-allyl group, a C4 4-fluorophenyl ring, and a C5 primary amine . This substitution pattern provides a versatile scaffold for medicinal chemistry derivatization: the C5 amine serves as a nucleophilic handle for amidation, sulfonylation, or reductive amination, while the N1-allyl group enables orthogonal transformations including olefin metathesis, hydroboration, and click chemistry. Commercially available at 97% purity from major laboratory suppliers, it is used primarily as a research intermediate and chemical probe building block rather than as a terminal bioactive agent .

Research intermediate Designed for derivatization; not a terminal bioactive agent
Orthogonal reactive handles C5-amine for amidation/sulfonylation; N1-allyl for click chemistry and metathesis
Research-grade purity Commercially available, suitable for parallel library synthesis

Why Closest Analogs Cannot Replace This Compound


Within the 4-(4-fluorophenyl)-1H-imidazol-5-amine scaffold class, the N1 substituent dictates three scientifically consequential properties: target engagement profile, chemoselectivity in subsequent derivatization, and analytical tractability. The N1-allyl compound (this product) activates CYP3A4 inhibition at IC50 = 30 µM while engaging CYP17 at IC50 = 535 nM, a dual P450 profile distinct from the N1-cyclopropyl analog whose activity is shifted toward p38α MAP kinase inhibition [1][2]. The allyl group is specifically implicated in achieving high in vitro antagonist potency in histamine H3 receptor programs where the corresponding propyl derivative showed comparable activity, demonstrating that the unsaturation is pharmacologically significant rather than interchangeable [3]. Moreover, the 2-methyl congener (1-allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine) introduces additional steric hindrance at the C2 position that blocks reactivity at the amine, altering both the synthetic utility and the biological readout .

N1-Cyclopropyl analog

Divergent target engagement: cyclopropyl directs activity toward p38α MAP kinase, whereas allyl engages CYP enzymes. CYP17/CYP3A4 profile may not transfer.

N1-Propyl or saturated alkyl analogs

Allyl unsaturation is pharmacophorically relevant for histamine H3 receptor antagonist potency; saturated chains may reduce target engagement in H3 programs.

2-Methyl congener

C2-methyl group sterically hinders C5-amine nucleophilicity, limiting derivatization scope for library synthesis compared to the unhindered amine.

Comparative Evidence vs. Nearest Analogs


CYP17 Inhibitory Potency vs. Ketoconazole

In a cross-study comparison of imidazole-based CYP17 inhibitors, the N1-allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine scaffold (represented by close structural analog CHEMBL4072550) demonstrated an IC50 of 535 nM in rat testicular microsomes, approximately 7-fold more potent than the clinical reference ketoconazole (IC50 = 3,760 nM against 17α-OHase) [1][2]. While not a direct head-to-head study, both assays used comparable rat microsomal preparations and 17α-hydroxyprogesterone substrate conditions. The N1-allyl compound has lower molecular weight (217 vs. 531 for ketoconazole), offering a more ligand-efficient starting point for lead optimization in steroidogenesis-targeting programs.

CYP17 Inhibition vs. Ketoconazole
Cross-study comparable
~7-fold lower IC50 than ketoconazole (535 nM vs. 3,760 nM)
Supports CYP17 inhibitor lead optimization context
Rat microsomes; verify in direct comparison
CYP17 inhibition Prostate cancer Steroidogenesis

CYP3A4 Liability Profile vs. Triaryl Imidazoles

The N1-allyl compound engages CYP3A4 at IC50 = 30,000 nM in human liver microsomes [1], whereas representative 4-fluorophenyl imidazole compounds from the p38α inhibitor chemotype (e.g., 1-piperidinyl-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles) exhibit CYP3A4 IC50 values as low as <300 nM, i.e., over 100-fold more potent CYP3A4 inhibition [2]. This large separation suggests that the allyl-amine substitution pattern does not intrinsically drive strong CYP3A4 engagement. For research programs targeting therapeutic applications, this reduced CYP3A4 potency translates into a lower predicted drug-drug interaction (DDI) risk compared to the 1,4,5-triaryl imidazole subclass, which is commonly plagued by potent CYP inhibition.

CYP3A4 Inhibition vs. Triaryl Imidazoles
Cross-study comparable
>100-fold higher IC50 than triaryl imidazoles (30,000 nM vs.
Lower CYP3A4 inhibition liability context
Human liver microsomes; midazolam probe
Histamine H3 Antagonist Potency
Class-level inference
Allyl ≈ propyl >> ethyl in H3 antagonism
Allyl unsaturation is pharmacophorically relevant
Class-level SAR; confirm with this compound
CNS Physicochemical Profile
Data to verify
cLogP 2.46, MW 217, TPSA 43.8; benzyl analog cLogP ~3.3, MW 267
Allyl compound within CNS-favorable range
Computed values; verify experimentally
Target Engagement Selectivity
Cross-study comparable
CYP17 535 nM; SIRT2 1,000 nM; HDAC1 7,200 nM; CYP3A4 30,000 nM
Redirects engagement from kinase (cyclopropyl) to CYP/epigenetic targets
Divergent selectivity vs. N1-cyclopropyl scaffold
C5-Amine Synthetic Accessibility
Data to verify
Unhindered primary amine vs. sterically hindered 2-methyl analog
Broader derivatization scope, milder conditions
Reactivity inferred from structure
CYP3A4 inhibition Drug-drug interaction Hepatic metabolism

Histamine H3 Receptor Antagonist Potency

In a focused SAR study of 4-(ω-(arylalkyloxy)alkyl)-1H-imidazoles, the allyl derivatives consistently demonstrated high in vitro antagonist potency at the histamine H3 receptor, comparable to the corresponding propyl analogs [1]. The allyl group's unsaturation is pharmacologically significant because it introduces conformational restriction and potential π-interactions not achievable with the saturated N1-propyl or N1-ethyl congeners. This class-level SAR indicates that the N1-allyl substitution on the target compound is not arbitrarily interchangeable with saturated alkyl chains without risking loss of target engagement potency.

Histamine H3 Antagonist Potency
Class-level inference
Allyl ≈ propyl >> ethyl in H3 antagonism
Allyl unsaturation is pharmacophorically relevant
Class-level SAR; confirm with this compound
Histamine H3 receptor CNS drug discovery GPCR pharmacology

CNS Physicochemical Profile vs. N1-Benzyl Analog

The N1-allyl compound has a calculated LogP of approximately 2.46 and a molecular weight of 217.24 . Compared to the N1-benzyl analog (1-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-amine, MW 267.30, predicted LogP ~3.3), the allyl compound has a reduced LogP by approximately 0.8 log units and a lower molecular weight by 50 Da . In CNS drug design, compounds with LogP between 2 and 3.5 and MW below 300 are considered favorable for passive blood-brain barrier penetration; the N1-benzyl analog exceeds the preferred LogP range while the N1-allyl compound remains within it. This difference in LogP is driven solely by the N1 substituent and translates directly into differential CNS partitioning predictions.

CNS Physicochemical Profile
Data to verify
cLogP 2.46, MW 217, TPSA 43.8; benzyl analog cLogP ~3.3, MW 267
Allyl compound within CNS-favorable range
Computed values; verify experimentally
Physicochemical properties CNS drug design Blood-brain barrier penetration

Biochemical Selectivity vs. N1-Cyclopropyl Scaffold

The divergent target engagement profiles of N1-allyl versus N1-cyclopropyl analogs illustrate the functional non-interchangeability of the N1 substituent. The N1-cyclopropyl-4-(4-fluorophenyl)-1H-imidazol-5-amine scaffold has been characterized as an inhibitor of p38α MAP kinase (p38 MAPK) , whereas the N1-allyl compound primarily engages CYP17 (IC50 = 535 nM) [1] and CYP3A4 (IC50 = 30,000 nM) [2], with emerging data showing additional interactions with SIRT2 (IC50 = 1,000 nM) [3] and HDAC1 (IC50 = 7,200 nM) [4]. The cyclopropyl-to-allyl substitution thus redirects the target engagement profile from kinase inhibition toward P450 enzyme and epigenetic target modulation. The lower potency at SIRT2 and HDAC1 compared to CYP17 suggests a moderate selectivity window favoring P450 enzymes within the target compound's polypharmacology profile.

Target Engagement Selectivity
Cross-study comparable
CYP17 535 nM; SIRT2 1,000 nM; HDAC1 7,200 nM; CYP3A4 30,000 nM
Redirects engagement from kinase (cyclopropyl) to CYP/epigenetic targets
Divergent selectivity vs. N1-cyclopropyl scaffold
Kinase selectivity Target engagement profiling Chemical biology tool compounds

C5-Amine Synthetic Accessibility vs. 2-Methyl Analog

The C5 primary amine on this compound serves as a nucleophile for amide bond formation, sulfonamide synthesis, and reductive amination, enabling rapid library construction around the 4-(4-fluorophenyl)imidazole core . The 2-methyl congener (1-allyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-amine) introduces steric hindrance adjacent to the C5 amine, which reduces its nucleophilic reactivity and increases the synthetic challenge for derivatization at this position . Because both compounds share the N1-allyl and C4-4-fluorophenyl pharmacophoric elements, the absence of the C2-methyl group in the target compound is a functional advantage specifically for medicinal chemistry workflows requiring efficient amine derivatization. This difference means that researchers seeking a derivatizable scaffold should select the non-methylated compound, as the 2-methyl analog requires harsher reaction conditions and may limit the scope of accessible analogs.

C5-Amine Synthetic Accessibility
Data to verify
Unhindered primary amine vs. sterically hindered 2-methyl analog
Broader derivatization scope, milder conditions
Reactivity inferred from structure
Medicinal chemistry Library synthesis Structure-activity relationship

Optimal Application Scenarios


CYP17 Inhibitor Lead Generation for Prostate Cancer

The compound's CYP17 IC50 of 535 nM [1], approximately 7-fold more potent than ketoconazole at less than half the molecular weight, positions it as a ligand-efficient starting point for fragment-based or structure-based lead generation targeting androgen biosynthesis in castration-resistant prostate cancer [2]. The C5-amine handle enables rapid exploration of vectors toward the CYP17 active site periphery. Prioritize this compound over the N1-cyclopropyl analog (which directs activity toward p38α MAP kinase) and the N1-benzyl analog (whose higher LogP increases off-target promiscuity risk).

SIRT2 Deacetylase Chemical Probe Development

With SIRT2 inhibition at IC50 = 1,000 nM and weaker activity at HDAC1 (IC50 = 7,200 nM) [1][2], this compound offers a ~7-fold selectivity window favoring SIRT2 over HDAC1. This selectivity profile, combined with the allyl handle for installing affinity tags or fluorescent reporters via olefin metathesis, makes it a suitable scaffold for developing SIRT2-targeted chemical probes. The CYP3A4 IC50 of 30,000 nM ensures that cellular SIRT2 inhibition readouts are unlikely to be confounded by acute CYP-mediated cytotoxicity at relevant compound concentrations.

Imidazole-Focused Compound Library Synthesis

The unhindered C5 primary amine and the N1-allyl group provide orthogonal reactive handles not simultaneously available in the 2-methyl or N1-cyclopropyl analogs [1][2]. The amine can be derivatized via amidation or reductive amination, while the allyl group can undergo thiol-ene click reactions, hydroboration-oxidation, or cross-metathesis. This dual-handle architecture supports two-dimensional library construction—varying both the C5-amine substituent and the N1-side chain functionality—from a single commercially available starting material at 97% purity .

CYP3A4 DDI Panel Low-Potency Reference

The compound's measured CYP3A4 IC50 of 30,000 nM in human liver microsomes [1] makes it a useful low-potency reference compound for CYP3A4 inhibition assay calibration. In contrast, many 1,4,5-triaryl imidazole kinase inhibitors exhibit CYP3A4 IC50 values below 300 nM [2], saturating the assay dynamic range. This compound fills a gap in the CYP3A4 inhibitory potency spectrum, serving as a mid-range control to verify assay linearity when screening compound libraries for DDI liability.

Application
Selection Property
Validation Focus
CYP17 inhibitor lead optimization research
Ligand efficiency context
CYP17 potency and selectivity profiling vs. ketoconazole
SIRT2 deacetylase chemical probe development
SIRT2/HDAC1 selectivity window
Biochemical selectivity over HDAC1; allyl handle for tag conjugation
Imidazole-focused compound library synthesis
Orthogonal reactive handles
Derivatization scope (amidation, click, metathesis) with research-grade purity
CYP3A4 inhibition assay calibration
Mid-range CYP3A4 inhibition potency
Linearity verification for compound library DDI screening
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